6-(Aminomethyl)pyridin-2-amine dihydrochloride
Overview
Description
“6-(Aminomethyl)pyridin-2-amine dihydrochloride” is a chemical compound with the CAS Number: 1881329-18-5 . It has a molecular weight of 196.08 and is a solid in physical form .
Molecular Structure Analysis
The Inchi Code for “6-(Aminomethyl)pyridin-2-amine dihydrochloride” is1S/C6H9N3.2ClH/c7-4-5-2-1-3-6(8)9-5;;/h1-3H,4,7H2,(H2,8,9);2*1H
.
Scientific Research Applications
Heterocyclic Compound Synthesis
- The aminomethylation of hydroxy-substituted pyridines leads to the formation of hydroxy and bromomethyl derivatives, useful for further chemical transformations. This method demonstrates the utility of aminomethyl pyridines in synthesizing structurally diverse heterocyclic compounds (Smirnov, Kuz’min, & Kuznetsov, 2005).
Medicinal Chemistry
- The synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines showcases the role of aminomethyl pyridines in creating small molecules for medicinal chemistry, emphasizing the compound's potential in drug discovery and the design of combinatorial libraries (Schmid, Schühle, & Austel, 2006).
Organometallic Chemistry
- Organometallic complexes involving aminopyridines are highlighted for their unique structural and reactivity profiles. The synthesis of aminomethyl pyridine derivatives and their coordination to metal ions underscore the importance of these compounds in developing novel organometallic materials with potential applications in catalysis and materials science (Sadimenko, 2011).
Synthetic Organic Chemistry
- Aminomethyl pyridines facilitate the synthesis of complex organic molecules through reactions such as aminomethylation, demonstrating their versatility as intermediates in organic synthesis. This capability is crucial for constructing molecules with precise structural and functional attributes, relevant in pharmaceuticals and high-performance materials (Li, Zhou, Yu, & Huang, 2017).
Coordination Chemistry
- The design and synthesis of macrocyclic ligands incorporating aminomethyl pyridine units exhibit the compound's utility in forming complex ligands for metal ion coordination. Such ligands have diverse applications, including in catalysis, sensing, and the development of metal-organic frameworks (Lodeiro, Bastida, Bértolo, & Rodríguez, 2004).
properties
IUPAC Name |
6-(aminomethyl)pyridin-2-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c7-4-5-2-1-3-6(8)9-5;;/h1-3H,4,7H2,(H2,8,9);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZLMEHHSARXBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Aminomethyl)pyridin-2-amine dihydrochloride | |
CAS RN |
1881329-18-5 | |
Record name | 6-(aminomethyl)pyridin-2-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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